Tert-butyl 3-fluoro-2-methylbenzoate
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Overview
Description
Tert-butyl 3-fluoro-2-methylbenzoate: is an organic compound with the molecular formula C12H15FO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a fluorine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method for preparing tert-butyl 3-fluoro-2-methylbenzoate involves the esterification of 3-fluoro-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and energy consumption, making them more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position on the benzene ring. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoates.
Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 3-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound’s unique structural features make it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which tert-butyl 3-fluoro-2-methylbenzoate exerts its effects depends on its specific application
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, blocking their activity and thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Tert-butyl 3-fluorobenzoate: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
Tert-butyl 2-methylbenzoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Tert-butyl 4-fluoro-2-methylbenzoate: The fluorine atom is positioned differently on the benzene ring, leading to variations in reactivity and applications.
Uniqueness: Tert-butyl 3-fluoro-2-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
MJRYSUGDXRIMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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